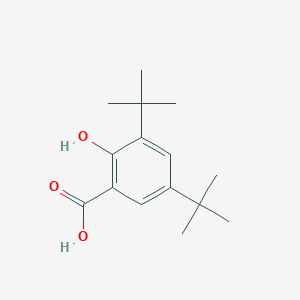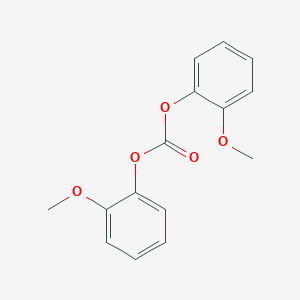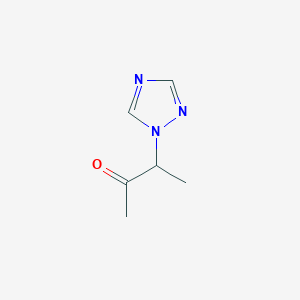
Cloruro de 2,4-dimetilbencilmagnesio
Descripción general
Descripción
2,4-Dimethylbenzylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The molecular formula of 2,4-Dimethylbenzylmagnesium chloride is C9H11ClMg, and it has a molecular weight of 178.94 g/mol.
Aplicaciones Científicas De Investigación
2,4-Dimethylbenzylmagnesium chloride is used extensively in scientific research due to its versatility in organic synthesis. Some applications include:
Synthesis of Pharmaceuticals: Used in the preparation of complex organic molecules.
Material Science: Helps in the synthesis of polymers and other advanced materials.
Catalysis: Acts as a reagent in various catalytic processes to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dimethylbenzylmagnesium chloride can be synthesized by reacting 2,4-dimethylbenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
2,4-Dimethylbenzyl chloride+Magnesium→2,4-Dimethylbenzylmagnesium chloride
Industrial Production Methods
In industrial settings, the production of 2,4-Dimethylbenzylmagnesium chloride follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the inert atmosphere and handling the reagents safely.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethylbenzylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in forming carbon-carbon bonds in cross-coupling reactions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Catalysts: Transition metal catalysts like palladium or nickel are used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with halides.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium chloride by-product is typically removed by aqueous workup.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylmagnesium chloride
- Methylmagnesium chloride
- Ethylmagnesium chloride
Uniqueness
2,4-Dimethylbenzylmagnesium chloride is unique due to the presence of two methyl groups on the benzyl ring, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in synthesizing sterically hindered molecules.
Propiedades
IUPAC Name |
magnesium;1-methanidyl-2,4-dimethylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.ClH.Mg/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,2H2,1,3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDWYCWWGSGXAO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[CH2-])C.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of reacting 2,4-dimethylbenzylmagnesium chloride with 2,4-pentanedione?
A1: This reaction is primarily used to synthesize a specific β-hydroxyketone. Reacting 2,4-dimethylbenzylmagnesium chloride, a Grignard reagent, with 2,4-pentanedione produces a β-hydroxyketone with the formula CH3(2,4-dimethylbenzyl)C(OH)CH2COCH3 []. This reaction is an example of Grignard reagents' utility in forming new carbon-carbon bonds, leading to more complex molecules.
Q2: What is the yield of β-hydroxyketone when using 2,4-dimethylbenzylmagnesium chloride in this reaction, and how does it compare to other Grignard reagents?
A2: The research paper indicates that using 2,4-dimethylbenzylmagnesium chloride with 2,4-pentanedione results in a lower yield of the target β-hydroxyketone compared to other Grignard reagents tested []. While some reagents achieved yields between 60-75%, the specific yield for 2,4-dimethylbenzylmagnesium chloride wasn't specified. This suggests that the bulky 2,4-dimethylbenzyl group might hinder the reaction, leading to a reduced yield compared to less sterically hindered Grignard reagents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


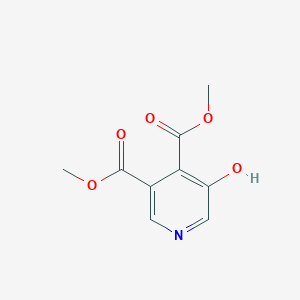
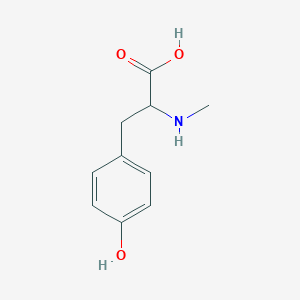



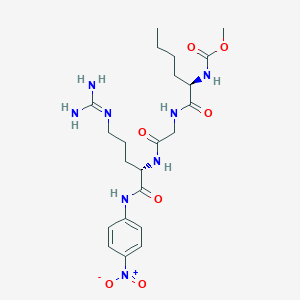
![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)
